2-[(5-Methylheptan-3-yl)amino]butan-1-ol
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Overview
Description
Preparation Methods
The synthesis of 2-[(5-Methylheptan-3-yl)amino]butan-1-ol involves several steps. One common method includes the reaction of 5-methylheptan-3-amine with butan-1-ol under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently .
Chemical Reactions Analysis
2-[(5-Methylheptan-3-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(5-Methylheptan-3-yl)amino]butan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-Methylheptan-3-yl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(5-Methylheptan-3-yl)amino]butan-1-ol can be compared with other similar compounds, such as:
2-[(5-Methylheptan-3-yl)amino]ethanol: This compound has a similar structure but with a shorter carbon chain.
2-[(5-Methylheptan-3-yl)amino]propan-1-ol: This compound has a similar structure but with a different carbon chain length.
The uniqueness of this compound lies in its specific structure, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H27NO |
---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
2-(5-methylheptan-3-ylamino)butan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-5-10(4)8-11(6-2)13-12(7-3)9-14/h10-14H,5-9H2,1-4H3 |
InChI Key |
FVSSXAYKXBWUQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)NC(CC)CO |
Origin of Product |
United States |
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